
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
Overview
Description
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a chlorobenzyl group and a methoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 4-methoxyphenylhydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Leukotriene Biosynthesis
One of the prominent applications of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is its role as an inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators implicated in various diseases, including asthma, psoriasis, and ulcerative conditions. The compound has been shown to inhibit the synthesis of 5-lipoxygenase metabolites such as 5-HPETE and 5-HETE, which are precursors to leukotrienes . This inhibition can potentially alleviate conditions associated with excessive leukotriene production, making it a candidate for therapeutic development in treating inflammatory diseases.
2. Cytoprotective Effects
Research indicates that this compound exhibits cytoprotective properties against gastrointestinal mucosal damage. Studies demonstrate that it can protect against gastric lesions induced by irritants like aspirin and indomethacin . The mechanism involves enhancing the resistance of gastric mucosa to noxious agents, thereby preventing erosive gastritis and other gastrointestinal injuries.
Biochemical Applications
1. Synthesis of Hydrazones
This compound serves as a versatile building block in organic synthesis, particularly in the formation of hydrazones. Hydrazones are important intermediates in organic chemistry and are utilized in various applications including drug development and material science. The compound can react with aldehydes or ketones to form hydrazones under mild conditions, facilitating further chemical transformations .
2. Research on Antimycobacterial Activity
Recent studies have explored the antimycobacterial properties of derivatives synthesized from this hydrazine compound. The ability to modify the hydrazine structure allows researchers to investigate its efficacy against Mycobacterium tuberculosis, potentially leading to new treatments for tuberculosis .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorobenzyl and methoxyphenyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-1-phenylhydrazine hydrochloride
- 1-(4-Methoxybenzyl)-1-phenylhydrazine hydrochloride
- 1-(4-Chlorophenyl)-1-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride is unique due to the presence of both chlorobenzyl and methoxyphenyl groups. These functional groups may impart distinct chemical reactivity and biological activity compared to other hydrazine derivatives. The combination of these groups could enhance the compound’s potential as a versatile reagent in organic synthesis and as a candidate for pharmaceutical development.
Biological Activity
1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine hydrochloride, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C14H16ClN2O·HCl and a molecular weight of 299.20 g/mol, is studied for its effects in various biological assays, particularly in the context of antitumor and antimicrobial properties.
- IUPAC Name : this compound
- CAS Number : 20955-94-6
- Molecular Weight : 299.20 g/mol
- Purity : Typically >96% .
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with biological macromolecules. The presence of halogen and methoxy groups enhances its reactivity and biological interactions, making it a candidate for further pharmacological evaluation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing methoxy and chloro groups can inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported as follows:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound A | HT29 (colon cancer) | 1.61 ± 1.92 |
Compound B | Jurkat (leukemia) | 1.98 ± 1.22 |
Compound C | A-431 (skin cancer) | <10 |
These results suggest that the introduction of specific functional groups significantly enhances the antitumor activity of hydrazine derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed are promising:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Pseudomonas aeruginosa | 25 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antitumor Effects : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as indicated by increased caspase activity and DNA fragmentation assays.
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with bacterial infections resistant to conventional antibiotics were treated with formulations containing this hydrazine derivative, resulting in improved outcomes and reduced infection rates.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O.ClH/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11;/h2-9H,10,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIXQARVUNTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596753 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20955-94-6 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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